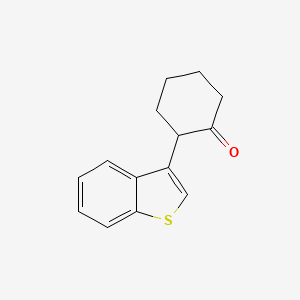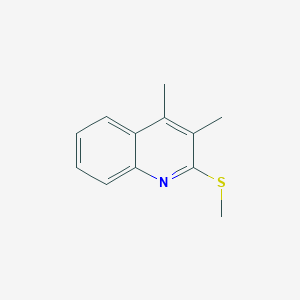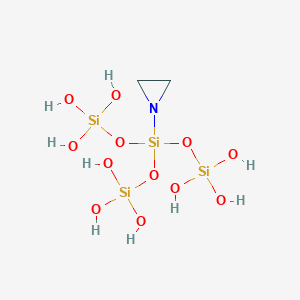
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a silanetriyl core bonded to three trihydrogen orthosilicate groups, with an aziridinyl group attached to the silicon atom. The presence of the aziridinyl group imparts distinct reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) typically involves the reaction of aziridine with silanetriyl tris(trihydrogen orthosilicate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The aziridinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriyl oxides, while substitution reactions can produce a variety of functionalized silanetriyl compounds.
Scientific Research Applications
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential in drug delivery systems due to its unique reactivity.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialized coatings and adhesives.
Mechanism of Action
The mechanism by which (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) exerts its effects involves the interaction of the aziridinyl group with various molecular targets. The aziridinyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate): shares similarities with other silanetriyl compounds, such as silanetriyl tris(trihydrogen orthosilicate) and aziridinyl-substituted silanes.
1,2,4-Triazole-containing compounds: These compounds also exhibit unique reactivity and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) apart is the presence of the aziridinyl group, which imparts distinct reactivity and makes it a versatile compound for various applications. Its ability to undergo ring-opening reactions and form reactive intermediates is a key feature that distinguishes it from other similar compounds.
Properties
CAS No. |
185553-77-9 |
|---|---|
Molecular Formula |
C2H13NO12Si4 |
Molecular Weight |
355.46 g/mol |
IUPAC Name |
aziridin-1-yl-tris(trihydroxysilyloxy)silane |
InChI |
InChI=1S/C2H13NO12Si4/c4-17(5,6)13-16(3-1-2-3,14-18(7,8)9)15-19(10,11)12/h4-12H,1-2H2 |
InChI Key |
AMTRYPASRHOCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1[Si](O[Si](O)(O)O)(O[Si](O)(O)O)O[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


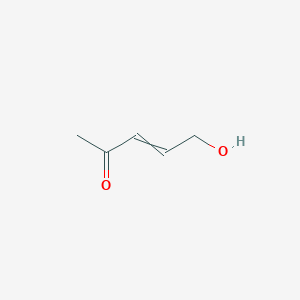
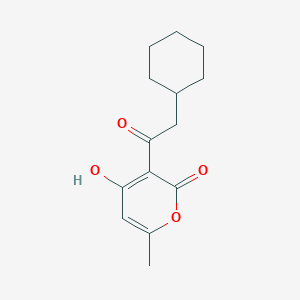
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)


